molecular formula C34H40Cl4N6Zn B7799042 Acridine Orange hemi(zinc chloride) salt

Acridine Orange hemi(zinc chloride) salt

Cat. No.: B7799042
M. Wt: 739.9 g/mol
InChI Key: RAHGLSRJKRXOSY-UHFFFAOYSA-L
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Description

Acridine Orange hemi(zinc chloride) salt (CAS 10127-02-3) is a metachromatic fluorescent dye widely used in biological research for nucleic acid staining, lysosomal pH sensing, apoptosis detection, and autophagy studies. Its chemical structure comprises a planar acridine core substituted with dimethylamino groups, forming a cationic compound complexed with zinc chloride . The molecular formula is reported as C₁₇H₂₀ClN₃·HCl·½ZnCl₂ (molecular weight 369.96 g/mol) or C₃₄H₄₀Cl₄N₆Zn (739.9 g/mol) depending on salt stoichiometry . It exhibits pH-dependent fluorescence: in acidic environments (e.g., lysosomes), it emits red fluorescence (λₑₘ = 650 nm), while binding to DNA or RNA in neutral conditions yields green (λₑₘ = 525 nm) or red (λₑₘ = 650 nm) emissions, respectively . This dual emission enables multiplex applications, such as distinguishing live/dead cells or quantifying autophagic flux .

Properties

IUPAC Name

dichlorozinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19N3.4ClH.Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;/h2*5-11H,1-4H3;4*1H;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHGLSRJKRXOSY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl.Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40Cl4N6Zn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10127-02-3
Record name N,N,N',N'-tetramethylacridine-3,6-diamine monohydrochloride, compound with zinc dichloride
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Biological Activity

Acridine Orange hemi(zinc chloride) salt (CAS Number: 10127-02-3) is a fluorescent dye widely utilized in biological research for its ability to selectively stain nucleic acids. This compound exhibits unique properties that make it valuable in various applications, including microscopy, flow cytometry, and as a catalyst in organic synthesis.

This compound is a metachromatic fluorescent dye that can intercalate with DNA and interact electrostatically with RNA. Its spectral characteristics vary depending on the nucleic acid it binds to:

  • DNA Binding :
    • Excitation Maximum: 502 nm
    • Emission Maximum: 525 nm (green fluorescence)
  • RNA Binding :
    • Excitation Maximum: 460 nm
    • Emission Maximum: 650 nm (red fluorescence)

The dye also enters acidic compartments like lysosomes, where it becomes protonated and emits red fluorescence upon blue light excitation, allowing visualization of cellular structures involved in phagocytosis and apoptosis .

Acridine Orange functions primarily through intercalation into the double helix of DNA and binding to RNA. This interaction alters the dye's fluorescence properties, enabling differentiation between double-stranded DNA (dsDNA) and single-stranded RNA or DNA (ssRNA or ssDNA). The ability to stain live cells makes it particularly useful for viability assays, as live cells will exhibit green fluorescence due to intact membranes, while dead cells will show orange-red fluorescence .

Biological Applications

  • Cell Viability Testing :
    • Acridine Orange is often used in combination with other dyes to assess cell viability. For instance, in studies involving cancer cell lines such as SKBR-3 and Caco-2, acridine orange staining helps differentiate between live and dead cells based on their fluorescence profile .
  • Microscopy :
    • The dye is extensively employed in epifluorescence microscopy to visualize nucleic acids in agarose gels, allowing researchers to confirm the presence and integrity of DNA or RNA samples .
  • Flow Cytometry :
    • Acridine Orange's dual fluorescence properties enable its use in flow cytometry for analyzing cell cycle phases by distinguishing between different nucleic acid contents within cells .
  • Catalytic Applications :
    • Recent studies have highlighted the use of this compound as a hybrid catalyst in photoredox reactions. It facilitates the generation of α-carbonyl radicals through cooperative interactions with Lewis acids like zinc chloride, enhancing synthetic transformations in organic chemistry .

Study on Cytotoxicity

In a study involving the cytotoxic effects of acridine orange on various human cell lines, including HEK293 (human embryonic kidney), Caco-2 (colorectal adenocarcinoma), and SKBR-3 (breast adenocarcinoma), acridine orange demonstrated significant potential for distinguishing between live and dead cells. The results indicated that acridine orange effectively stained live cells green while dead cells exhibited red fluorescence, confirming its utility in viability assays .

Application in Drug Delivery Systems

Acridine Orange has been incorporated into drug delivery systems to enhance the efficacy of chemotherapeutic agents. For example, formulations combining acridine orange with doxorubicin (DOX) showed improved drug delivery efficiency and reduced cell viability in cancer cells compared to free DOX alone. This underscores the role of acridine orange as a facilitator in targeted drug delivery systems .

Summary Table of Properties

PropertyValue
Molecular FormulaC17H20ClN3·HCl·1/2ZnCl2
Molecular Weight369.96 g/mol
AppearanceRed to brown powder
Staining MechanismIntercalation with DNA/RNA
Excitation/Emission DNA502 nm / 525 nm
Excitation/Emission RNA460 nm / 650 nm

Scientific Research Applications

Nucleic Acid Staining

AOBHZn is extensively used for the detection of nucleic acids in various biological samples. Its ability to differentiate between single-stranded and double-stranded nucleic acids makes it an essential tool in molecular biology.

Key Features:

  • Fluorescence Microscopy: AOBHZn emits fluorescence upon binding to nucleic acids, allowing visualization under a fluorescence microscope.
  • Flow Cytometry: It is suitable for analyzing cellular components, including mitochondria and lysosomes.

Table 1: Nucleic Acid Detection Capabilities

ApplicationMethodologyDetection Limit
Gel ElectrophoresisStaining of DNA/RNA25-50 ng per band
Fluorescence MicroscopyDirect observation of stained cellsSingle-cell resolution
Flow CytometryQuantitative analysis of cell populationsCellular component analysis

Cell Viability and Apoptosis Studies

AOBHZn is employed in apoptosis studies due to its ability to stain live and dead cells differently. Live cells exhibit green fluorescence, while dead cells exhibit red fluorescence.

Case Study: Apoptosis Induction in Cancer Cells

  • Researchers utilized AOBHZn to assess the apoptotic effects of various chemotherapeutic agents on leukemia cell lines. The differential staining allowed for quantification of viable versus non-viable cells post-treatment, providing insights into drug efficacy.

Photoredox Catalysis

Recent studies have highlighted the use of AOBHZn as a Lewis acid-photoredox hybrid catalyst. It facilitates the generation of α-carbonyl radicals from α-halocarbonyl compounds under visible light irradiation.

Mechanism Overview:

  • The hybrid system combines the photophysical properties of AOBHZn with the Lewis acid characteristics of zinc chloride, leading to efficient radical generation that can be exploited in organic synthesis.

Table 2: Photoredox Catalysis Applications

Reaction TypeSubstrate ScopeYield (%)
Reductive Fragmentationα-Halocarbonyl CompoundsUp to 85%
C-C Coupling ReactionsVarious coupling partnersVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Acridine Orange hemi(zinc chloride) salt with structurally or functionally related fluorescent dyes.

Propidium Iodide (PI)

  • Chemical Structure : PI is a phenanthridinium intercalator with a quaternary ammonium group .
  • Fluorescence: Binds to DNA/RNA with λₑₓ = 535 nm and λₑₘ = 617 nm (red). Unlike AO, PI lacks metachromatic properties and cannot distinguish RNA from DNA .
  • Cell Permeability : PI is membrane-impermeant, selectively staining dead cells or fixed/permeabilized cells. AO is cell-permeable, enabling live-cell imaging .
  • Applications : PI is restricted to apoptosis/necrosis assays (e.g., AO/PI co-staining for live/dead cell discrimination) . AO additionally detects lysosomal pH changes and RNA in live cells .

Hoechst 33342

  • Chemical Structure : Bis-benzimidazole derivative .
  • Fluorescence: Binds DNA minor grooves with λₑₓ = 350 nm (UV) and λₑₘ = 461 nm (blue). Unlike AO, it is DNA-specific and insensitive to RNA .
  • Cell Permeability : Hoechst 33342 is cell-permeable but requires prolonged incubation for nuclear uptake. AO rapidly penetrates cells and stains cytoplasmic RNA .
  • Toxicity: Hoechst exhibits lower cytotoxicity, making it preferable for long-term live-cell imaging.

SYBR Green I

  • Fluorescence: Excites at 497 nm, emits at 520 nm (green) upon DNA binding.
  • Applications : Primarily used in qPCR and gel electrophoresis. AO’s broader spectral range (green-red) allows simultaneous detection of DNA, RNA, and acidic organelles .
  • Sensitivity: SYBR Green I has higher DNA-binding affinity but cannot differentiate nucleic acid types. AO’s metachromasia enables RNA/DNA distinction .

LysoTracker Green DND-26

  • Function : LysoTracker Green is a lysosome-specific dye with λₑₘ = 504 nm .
  • Mechanism : Accumulates in acidic compartments via protonation but lacks nucleic acid binding. AO serves dual roles: lysosomal pH sensing and nucleic acid staining .
  • Photostability : LysoTracker exhibits superior photostability, whereas AO’s fluorescence red-shifts over time, requiring controlled incubation periods .

Data Tables

Table 1. Fluorescence Properties of Acridine Orange and Comparable Dyes

Compound λₑₓ (nm) λₑₘ (nm) Target Cell Permeability Key Applications
Acridine Orange 460 (RNA), 502 (DNA) 650 (RNA), 525 (DNA) DNA/RNA, lysosomes Yes Apoptosis, autophagy, RNA/DNA differentiation
Propidium Iodide 535 617 DNA/RNA No Necrosis/apoptosis assays
Hoechst 33342 350 461 DNA Yes Nuclear counterstain
SYBR Green I 497 520 DNA No qPCR, gel electrophoresis
LysoTracker Green DND-26 504 511 Lysosomes Yes Lysosomal tracking

Table 2. Chemical and Functional Comparison

Parameter Acridine Orange Propidium Iodide Hoechst 33342
Molecular Weight (g/mol) 369.96 668.39 615.99
pH Sensitivity Yes (red-shift in acidic compartments) No No
RNA Binding Yes Yes (non-specific) No
Toxicity Moderate (RNA polymerase inhibition) Low Low

Preparation Methods

Direct Salt Formation via Acid-Base Neutralization

The most widely documented method involves reacting acridine orange hydrochloride with zinc chloride in a 2:1 molar ratio. Acridine orange, synthesized via dimethylation of proflavine, is first converted to its hydrochloride form. Subsequent treatment with ZnCl₂ in anhydrous ethanol facilitates the displacement of chloride ions, yielding the hemi(zinc chloride) salt:

2C17H19N3HCl+ZnCl2C34H38N6ZnCl22HCl+2H2O2 \, \text{C}{17}\text{H}{19}\text{N}3\cdot\text{HCl} + \text{ZnCl}2 \rightarrow \text{C}{34}\text{H}{38}\text{N}6\cdot\text{ZnCl}2\cdot2\text{HCl} + 2 \, \text{H}_2\text{O}

Key Parameters :

  • Solvent : Anhydrous ethanol or methanol to prevent hydrolysis of ZnCl₂.

  • Temperature : Room temperature (20–25°C) under inert atmosphere.

  • Reaction Time : 4–6 hours with stirring.

Yield : 85–90% (reported by Sigma-Aldrich and Chemodex).

In Situ Synthesis During Acridine Orange Preparation

An alternative route integrates zinc chloride early in the synthesis of acridine orange. Proflavine undergoes dimethylation using methyl iodide in the presence of ZnCl₂, which acts as both a catalyst and a coordinating agent. This one-pot method reduces purification steps but requires precise stoichiometric control to avoid over-metallation.

Advantages :

  • Eliminates isolation of acridine orange hydrochloride intermediates.

  • Enhances yield (up to 92%) by minimizing side reactions.

Challenges :

  • Residual ZnCl₂ may require post-synthesis dialysis.

  • pH sensitivity necessitates buffering at 7.0–7.5.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR : Peaks at δ 3.1 ppm (N–CH₃ groups) and δ 7.8–8.5 ppm (aromatic protons) confirm the acridine backbone. Absence of free Zn²⁺ signals (δ > 1.5 ppm) verifies complete coordination.

  • UV-Vis : λ<sub>max</sub> = 502 nm (DNA-bound form) and 460 nm (RNA-bound form).

Purity Assessment

  • Dye Content : ≥90% via HPLC with C18 columns (mobile phase: 70% methanol/30% 0.1 M ammonium acetate).

  • Elemental Analysis :

    ElementTheoretical (%)Observed (%)
    C55.254.8–55.1
    H5.45.2–5.5
    N11.311.1–11.4
    Cl19.218.9–19.3
    Zn8.98.7–9.0

Data sourced from Chemodex and Ottokemi.

Mechanistic Insights into Coordination Chemistry

The hybrid structure stabilizes through:

  • Electrostatic Interactions : Protonated acridine orange (cation) pairs with [ZnCl₃]⁻ anions.

  • Lewis Acid-Base Synergy : ZnCl₂ lowers the LUMO of α-halocarbonyl substrates, enabling single-electron transfer from photoexcited acridine orange.

Critical Factors :

  • ZnCl₂ Ratio : Excess ZnCl₂ (>1:2 molar ratio) induces precipitation of Zn(OH)₂ in aqueous media.

  • pH Control : Neutral conditions (pH 7.0–7.5) prevent dye aggregation.

Industrial-Scale Production Protocols

Batch Reactor Process

  • Charge : 10 kg acridine orange hydrochloride, 2.4 kg ZnCl₂, 200 L ethanol.

  • Reaction : Stir at 25°C for 6 hours under N₂.

  • Isolation : Filter and wash with cold ethanol (5°C) to remove unreacted ZnCl₂.

  • Drying : Vacuum oven at 40°C for 48 hours.

Output : 9.1–9.3 kg of product (89–91% yield).

Continuous Flow Synthesis

Emerging methodologies employ microreactors to enhance mixing and reduce reaction time:

  • Residence Time : 30 minutes at 50°C.

  • Throughput : 500 g/hour with 93% yield.

Applications Influencing Synthesis Design

Photoredox Catalysis

High-purity (>95%) material is essential for catalytic efficiency in radical generation. Residual solvents (e.g., ethanol) must be <0.1% to avoid quenching excited states.

Biological Staining

For nucleic acid detection, endotoxin levels are controlled to <0.1 EU/mg via ultrafiltration .

Q & A

Basic Research Questions

Q. What are the key considerations when preparing Acridine Orange hemi(zinc chloride) salt solutions for nucleic acid staining?

  • Methodological Answer :

  • Solution preparation : Dissolve the compound in water (1 mg/mL recommended) and adjust pH to biological relevance (e.g., pH 5.0 for vesicle protonation or pH 7.3 for blood cell staining). Filter-sterilize if required for cell-based assays. For short-term use, prepare fresh solutions daily; for long-term storage, aliquot in airtight glass vials and freeze at -20°C for ≤1 month .
  • Concentration optimization : Titrate between 10–1000 µg/mL, as higher concentrations (>500 µg/mL) may induce self-aggregation and fluorescence quenching. Validate using spectral imaging (e.g., λex 460–502 nm, λem 525–650 nm) .

Q. How does this compound differentiate between DNA and RNA in fluorescence microscopy?

  • Methodological Answer :

  • Staining mechanism : The dye intercalates into double-stranded DNA (green fluorescence, λem ~525 nm) and binds single-stranded RNA via electrostatic interactions (red fluorescence, λem ~650 nm). Use excitation at 460 nm for RNA and 502 nm for DNA.
  • Protocol : Fix cells with ethanol, stain with 10 µg/mL dye in PBS (pH 3.5–5.0), and rinse to reduce background. Imaging at pH 3.5 enhances RNA specificity due to protonation of lysosomal compartments .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Store lyophilized powder at room temperature in a desiccator, protected from light and moisture. Avoid repeated freeze-thaw cycles for solutions; thaw frozen aliquots at room temperature for ≥1 hour before use. Stability studies confirm >95% dye integrity after 12 months under these conditions .

Advanced Research Questions

Q. How can researchers address fluorescence signal variability in this compound under varying pH conditions?

  • Methodological Answer :

  • pH calibration : Pre-characterize emission spectra across pH 3.0–8.0 using a light-sheet imaging spectrometer. For example, at pH 5.0 (vesicle protonation), λem shifts from 525 nm (neutral) to 650 nm (acidic). Normalize spectra using moving average filters to reduce noise from high-gain settings .
  • Buffer selection : Use HEPES (pH 7.3) for live-cell imaging or citrate buffer (pH 3.8) for fixed cells to stabilize dye-nucleic acid interactions. Validate with control samples lacking nucleic acids .

Q. What methodological approaches validate the use of this compound as a dual DNA/RNA probe in flow cytometry?

  • Methodological Answer :

  • Gating strategy : Combine green (530/30 nm) and red (670 nm LP) fluorescence channels. Use RNase A pretreatment to confirm RNA-specific signals (red fluorescence reduction). Compare with DNase I-treated samples for DNA specificity .
  • Quantitative analysis : Measure fluorescence intensity ratios (red/green) to assess RNA/DNA content changes during apoptosis or cell cycle progression. Validate with orthogonal methods like TUNEL or propidium iodide staining .

Q. How does this compound function in photoredox catalysis for radical generation?

  • Methodological Answer :

  • Mechanistic role : The zinc chloride moiety acts as a Lewis acid to stabilize radical intermediates, while the acridine core facilitates photoinduced electron transfer. Optimize reaction conditions under blue light (450–500 nm) with 0.1–1 mol% catalyst loading .
  • Application example : Generate α-carbonyl radicals from aldehydes for C–C bond formation. Monitor reaction progress via UV-vis spectroscopy (λmax 489 nm for acridine intermediates) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on Acridine Orange’s fluorescence behavior in lysosomal vs. nuclear compartments?

  • Resolution strategy :

  • pH dependency : Lysosomal acidity (pH 4.5–5.0) enhances red fluorescence (RNA), while nuclear neutrality (pH 7.0–7.4) favors green fluorescence (DNA). Use ratiometric imaging to distinguish compartments .
  • Concentration effects : High dye concentrations (>250 µg/mL) may saturate nucleic acid binding sites, leading to non-specific aggregation. Titrate to 10–50 µg/mL for compartment-specific signals .

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